molecular formula C8H18O6 B14275855 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol CAS No. 156454-60-3

3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol

Cat. No.: B14275855
CAS No.: 156454-60-3
M. Wt: 210.22 g/mol
InChI Key: ISHCYDTTYAETJD-UHFFFAOYSA-N
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Description

3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is a complex organic compound characterized by multiple hydroxyl groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol typically involves the reaction of 3-hydroxy-2,2-bis(hydroxymethyl)propane with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Fractional crystallization or distillation may be employed to separate and purify the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of resins, adhesives, and coatings due to its multifunctional hydroxyl groups.

Mechanism of Action

The mechanism by which 3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol exerts its effects is primarily through its ability to participate in various chemical reactions. The hydroxyl groups can form hydrogen bonds, interact with other molecules, and undergo chemical transformations. These interactions and transformations are crucial for its applications in different fields.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl-2-(hydroxymethyl)propanal: This compound has a similar structure but includes an aldehyde group.

    2-[(3-Hydroxy-2,2-bis(hydroxymethyl)propoxy)methyl]-2-(methoxymethyl)propane-1,3-diol: This compound has an additional methoxymethyl group.

Uniqueness

3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

156454-60-3

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxymethyl)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C8H18O6/c9-1-7(13)2-14-6-8(3-10,4-11)5-12/h7,9-13H,1-6H2

InChI Key

ISHCYDTTYAETJD-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(CO)(CO)CO)O)O

Origin of Product

United States

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